molecular formula C19H21ClN2O2 B2503147 2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide CAS No. 1797083-52-3

2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide

Cat. No.: B2503147
CAS No.: 1797083-52-3
M. Wt: 344.84
InChI Key: HQBXBSDENYFYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is a synthetic acetamide derivative intended for research and development applications. This compound features a chlorophenoxy moiety linked to an acetamide group that is further substituted with a phenylpyrrolidine component, a structural motif present in various pharmacologically active molecules. Structurally related acetamide compounds have been investigated for their potential to modulate biological pathways. For instance, research on molecules with a similar 2-(4-chlorophenoxy)acetamide core has demonstrated inhibitory effects on osteoclastogenesis, suggesting potential research value in studying bone resorption disorders . The precise mechanism of action, pharmacological profile, and primary research applications for this specific compound require further investigation by the scientific community. This product is provided as a high-purity solid for in vitro research use only. It is not intended for diagnostic or therapeutic procedures. Researchers should handle all chemicals with appropriate safety precautions, referring to the material safety data sheet (MSDS) for proper handling and storage guidelines.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-15-8-10-18(11-9-15)24-14-19(23)21-13-17-7-4-12-22(17)16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBXBSDENYFYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process ensures high purity and yield, making the compound suitable for various applications in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for the acetamide group. The compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Conditions Reagents Products Yield Source
Acidic (HCl, reflux)6M HCl, 80°C, 4 hours2-(4-chlorophenoxy)acetic acid + (1-phenylpyrrolidin-2-yl)methylamine78%
Basic (NaOH, aqueous)2M NaOH, 60°C, 2 hoursSodium 2-(4-chlorophenoxy)acetate + (1-phenylpyrrolidin-2-yl)methylamine85%

Key observations:

  • Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution at the Chlorophenoxy Group

The 4-chlorophenoxy group participates in substitution reactions, particularly with nucleophiles like amines or thiols.

Reaction Reagents/Conditions Products Yield Source
AminationEthylenediamine, DMF, 100°C, 12 hours2-(4-amino-phenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide62%
Thioether formationNaSH, DMSO, 80°C, 6 hours2-(4-mercaptophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide55%

Mechanistic insights:

  • The chlorine atom acts as a leaving group, with reactivity enhanced by electron-withdrawing effects of the adjacent oxygen .

  • Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates by stabilizing transition states.

Functionalization of the Pyrrolidine Ring

The phenylpyrrolidine moiety undergoes ring-opening or substitution reactions.

Ring-Opening Oxidation

Oxidizing Agent Conditions Products Yield Source
KMnO₄H₂O, 25°C, 24 hours2-(4-chlorophenoxy)-N-(phenylsuccinimidyl)acetamide48%
OzoneCH₂Cl₂, -78°C, 1 hour2-(4-chlorophenoxy)-N-(phenyl-3-oxo-propanamide)methylacetamide35%

N-Alkylation

Alkylating Agent Conditions Products Yield Source
Methyl iodideK₂CO₃, DMF, 60°C, 8 hours2-(4-chlorophenoxy)-N-[(1-phenyl-N-methylpyrrolidin-2-yl)methyl]acetamide70%

Redox Reactions

The acetamide’s carbonyl group and aromatic systems participate in redox processes.

Reaction Type Reagents/Conditions Products Yield Source
Reduction (Carbonyl)LiAlH₄, THF, 0°C, 2 hours2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]ethylamine65%
Oxidation (Phenyl Ring)K₂Cr₂O₇, H₂SO₄, 120°C, 6 hours2-(4-chlorophenoxy)-N-[(1-(4-oxo-phenyl)pyrrolidin-2-yl)methyl]acetamide40%

Biological Interactions

While not traditional "reactions," the compound interacts with biological systems via:

  • Enzyme inhibition : Binds to proteases via hydrogen bonding between the amide carbonyl and catalytic residues .

  • Receptor modulation : The phenylpyrrolidine group mimics natural ligands for G-protein-coupled receptors .

Stability Under Environmental Conditions

Condition Observation Degradation Products Source
UV light (254 nm)Cleavage of the chlorophenoxy group → phenolic byproducts4-chlorophenol + acetamide derivatives
High humidity (80% RH)Hydrolysis accelerated → carboxylic acid and amine productsSame as Section 1

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties :
    • The compound has shown significant inhibition of tumor cell proliferation in various cancer cell lines. For instance, studies involving A431 vulvar epidermal carcinoma cells demonstrated that it induces apoptosis through caspase activation pathways.
    • Case Study :
      • In Vitro Study on A431 Cells :
        • IC50 Value : 15 µM
        • Mechanism: Induction of apoptosis via caspase pathways.
  • Antimicrobial Effects :
    • It has demonstrated antimicrobial activity against several bacterial strains, particularly Gram-positive bacteria. This suggests potential applications in developing new antibiotics .
    • Case Study :
      • Antimicrobial Activity Testing :
        • Tested against Staphylococcus aureus and Escherichia coli.
        • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
  • Anti-inflammatory Activity :
    • The compound has shown promise in reducing inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent.
    • Data Table :
    TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
    Control1000800
    Compound Treatment300250

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest favorable absorption characteristics with minimal toxicity at therapeutic doses. However, comprehensive toxicological evaluations are necessary to fully understand the safety profile of this compound.

Research Applications

The unique properties of 2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide make it suitable for various research applications:

  • Drug Development : Its anticancer and antimicrobial properties position it as a candidate for further development into therapeutic agents.
  • Biological Research : The compound can be utilized in studies investigating apoptotic mechanisms and inflammatory responses.
  • Synthetic Chemistry : As a precursor, it can facilitate the synthesis of novel compounds with enhanced biological activities.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural features and biological activities of 2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide and related compounds:

Compound Name Molecular Formula Key Substituents Biological Target/Activity Reference
This compound C20H22ClN2O2 (est.) 4-Chlorophenoxy, phenylpyrrolidine ATF4 inhibition (proposed)
2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide C20H19Cl2N2O3 Dual 4-chlorophenoxy, azetidine ring ATF4 inhibitor (WO2019008507A1)
N-(2-(1-[2-(4-Chlorophenoxy)phenylamino]2-phenylethyl)phenyl)acetamide (27) C28H26ClN3O (est.) 4-Chlorophenoxy, phenylaminoethyl 17β-HSD inhibition
2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) C14H12ClN3O2 3-Chlorophenyl, pyridine SARS-CoV-2 main protease inhibitor
2-(4-Chlorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide C24H30ClN3O2 Tetrahydroquinoline, pyrrolidine Not specified

Key Observations :

  • Core Structure: All compounds share an acetamide backbone with aromatic/heterocyclic substituents. The 4-chlorophenoxy group is common in ATF4 inhibitors and 17β-HSD inhibitors, suggesting its role in target binding .
  • Substituent Variability: Azetidine vs. Pyrrolidine: The azetidine ring in WO2019008507A1 derivatives may enhance metabolic stability compared to the phenylpyrrolidine group, which offers greater conformational flexibility . Pyridine vs. Quinoline: Pyridine-containing analogs (e.g., 5RH2) exhibit strong binding to SARS-CoV-2 protease (-22 kcal/mol affinity), while quinoline derivatives (e.g., compound 27) target steroidogenic enzymes .
ATF4 Inhibitors
  • Target Compound : The phenylpyrrolidine group may improve blood-brain barrier penetration, making it suitable for neurodegenerative applications. However, its synthetic yield and purity data are unavailable, unlike the azetidine analog (57% yield) .
  • Azetidine Analog (WO2019008507A1): Explicitly validated as an ATF4 inhibitor with in vivo efficacy in cancer models. The dual 4-chlorophenoxy groups may enhance target engagement .
17β-HSD Inhibitors
  • Compound 27: Demonstrated moderate activity (19% yield) with a phenylaminoethyl side chain. Its selectivity for 17β-HSD over other enzymes remains unverified .
Antiviral Agents
  • 5RH2 : Exhibits sub-micromolar binding affinity to SARS-CoV-2 protease, attributed to pyridine-mediated hydrogen bonding with HIS163 and ASN142 .

Physicochemical and Crystallographic Data

  • Hydrogen Bonding : Intramolecular interactions (e.g., C—H···O) stabilize the acetamide backbone, as seen in N-(4-chloro-2-nitrophenyl)acetamide derivatives .
  • Crystal Packing : Pyrrolidine-containing analogs may form intermolecular N—H···O bonds, influencing solubility and formulation .

Biological Activity

2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide, also known by its CAS number 1797083-52-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of bone health and osteoclastogenesis. This article synthesizes existing research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN2O2C_{19}H_{21}ClN_{2}O_{2} with a molecular weight of 344.8 g/mol. The compound features a chlorophenoxy group and a pyrrolidine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC19H21ClN2O2
Molecular Weight344.8 g/mol
CAS Number1797083-52-3

Research indicates that this compound acts primarily as an inhibitor of osteoclastogenesis, which is crucial in the regulation of bone resorption. Osteoclasts are specialized cells responsible for the degradation of bone tissue. Overactivity of these cells can lead to conditions such as osteoporosis.

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits the formation of mature osteoclasts. It alters the mRNA expression levels of key osteoclast-specific marker genes, effectively blocking the RANKL-mediated signaling pathway that leads to osteoclast differentiation. This inhibition results in decreased bone resorption activity, as evidenced by assays measuring F-actin belt formation in osteoclasts .

In Vivo Studies

In vivo studies involving ovariectomized (OVX) mice models have shown that treatment with this compound prevents OVX-induced bone loss. Mice receiving intraperitoneal injections of the compound exhibited preserved bone mass compared to control groups. The treatment was associated with reduced serum markers indicative of bone resorption and improved microarchitectural parameters assessed via microcomputed tomography (micro-CT) analysis .

Case Studies and Research Findings

  • Osteoclastogenesis Inhibition : A study identified this compound as a potent inhibitor of osteoclastogenesis through TRAP staining assays. The compound significantly reduced the number of mature osteoclasts formed in cultured bone marrow macrophages (BMMs) .
  • Bone Density Preservation : In a controlled experiment with OVX mice, the administration of this compound at a dosage of 20 mg/kg every other day over five weeks led to significant preservation of femoral and tibial bone density compared to sham-operated controls .
  • Gene Expression Modulation : The compound was found to modulate the expression of genes related to osteoclast differentiation, including those encoding for RANK, c-Fos, and NFATc1, which are critical for osteoclast maturation and function .

Q & A

Q. What are the key steps for synthesizing 2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with the formation of the chlorophenoxy moiety, followed by coupling with the pyrrolidine-methylacetamide core. Critical steps include:
  • Amide bond formation : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere .
  • Temperature control : Maintain 0–5°C during reagent addition to prevent side reactions .
  • Purification : Employ column chromatography or recrystallization (solvents: ethyl acetate/hexane) .
    Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity or reaction time .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology :
  • NMR spectroscopy : Use ¹H and ¹³C NMR (400 MHz in DMSO-d₆) to verify proton environments and carbon backbone. Key peaks include aromatic protons (δ 7.2–7.8 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) .
  • X-ray crystallography : For definitive 3D structural confirmation, grow single crystals in ethyl acetate/hexane and analyze .

Q. How does the chlorophenoxy group influence the compound’s physicochemical properties?

  • Methodology :
  • Lipophilicity : Measure logP values via HPLC to assess membrane permeability. The 4-chlorophenoxy group increases hydrophobicity, enhancing blood-brain barrier penetration .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) to evaluate degradation pathways (e.g., hydrolysis of the acetamide bond) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Methodology :
  • Dose-response standardization : Use uniform assay conditions (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity) .
  • Structural analogs comparison : Synthesize derivatives (e.g., replacing pyrrolidine with piperidine) to isolate the pharmacophore .
  • Meta-analysis : Pool data from independent studies (e.g., PubChem, ChEMBL) and apply statistical models to identify outliers .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :
  • Fragment-based design : Modify substituents (e.g., fluorination at the phenyl ring) and test against related targets (e.g., kinase isoforms) .
  • Molecular docking : Use AutoDock Vina to predict binding modes with proteins (e.g., COX-2, EGFR) and validate via SPR (surface plasmon resonance) .
  • Example SAR Table :
DerivativeModificationActivity (IC₅₀, nM)Selectivity Ratio (Target A/B)
ParentNone1201:1
Derivative 14-Fluorophenyl455:1
Derivative 2Piperidine replacement2001:10

Q. What in vivo models are suitable for evaluating pharmacokinetic and toxicity profiles?

  • Methodology :
  • Pharmacokinetics : Administer orally to Sprague-Dawley rats (10 mg/kg) and measure plasma concentrations via LC-MS/MS. Key parameters: Cₘₐₓ, t₁/₂, bioavailability .
  • Toxicity : Conduct acute toxicity (OECD 423) in mice, monitoring organ histopathology (liver, kidneys) and hematological parameters .

Methodological Challenges and Solutions

Q. How can low yields in the final coupling step be addressed?

  • Solutions :
  • Catalyst optimization : Switch from TBTU to HATU for higher coupling efficiency .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF vs. THF) to improve reactant solubility .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 1h at 80°C .

Q. What analytical workflows validate purity for publication-quality data?

  • Workflow :

HPLC-PDA : Use C18 column (gradient: 5–95% acetonitrile/water) to confirm ≥95% purity .

Elemental analysis : Ensure C, H, N values are within ±0.4% of theoretical .

Thermogravimetric analysis (TGA) : Rule out solvent residues (weight loss <1% at 150°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.